Melting Point Elevation: 2-(Trifluoromethyl)quinolin-4-ol vs. Parent Quinolin-4-ol
2-(Trifluoromethyl)quinolin-4-ol exhibits a melting point of 209–211 °C , which is approximately 7–11 °C higher than the parent unsubstituted quinolin-4-ol (200–202 °C) . This elevation is consistent with enhanced intermolecular interactions—including strong C–F⋯H, C–F⋯C, and C–F⋯O close contacts—introduced by the 2-CF₃ group, as confirmed by Hirshfeld surface analysis [1].
| Evidence Dimension | Melting point (capillary method / differential scanning calorimetry) |
|---|---|
| Target Compound Data | 209–211 °C |
| Comparator Or Baseline | Quinolin-4-ol (CAS 611-36-9): 200–202 °C |
| Quantified Difference | Δ ≈ +7 to +11 °C |
| Conditions | Commercial analytical data; lit. values from multiple supplier COAs |
Why This Matters
The elevated and distinct melting point of 2-(trifluoromethyl)quinolin-4-ol provides a straightforward, low-cost identity and purity checkpoint during incoming quality control (QC) that reliably discriminates it from non-fluorinated quinolin-4-ol analogs.
- [1] Gomes, L.R.; Da Silva, E.T.; et al. Crystal structures, Hirshfeld surface analysis and Pixel energy calculations of three trifluoromethylquinoline derivatives: further analyses of fluorine close contacts in trifluoromethylated derivatives. Z. Naturforsch. B 2019, 74, 759–768. DOI: 10.1515/znb-2019-0109. View Source
